molecular formula C20H21N3O4 B6336979 4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine CAS No. 688743-14-8

4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine

Cat. No.: B6336979
CAS No.: 688743-14-8
M. Wt: 367.4 g/mol
InChI Key: ZDMJXVUQKGSBCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine is a chemical compound of significant interest in medicinal chemistry and oncology research. This 4,6-diarylpyrimidin-2-amine derivative has been identified as a potent inhibitor of Aurora Kinase A (AURKA), a key serine/threonine kinase that plays a critical role in cell cycle regulation, specifically in mitotic entry and spindle assembly . The primary research value of this compound lies in its selective inhibition of AURKA activity, as demonstrated in kinome screening studies. In biological evaluations using HCT116 human colon cancer cells, it effectively reduced phosphorylation of AURKA at Thr283, leading to a cascade of anticancer effects . The compound's mechanism of action involves arresting the cell cycle at the G2/M phase, which disrupts cell division and ultimately triggers caspase-mediated apoptotic cell death, as evidenced by the cleavage of caspase-3, caspase-7, and poly(ADP-ribose) polymerase (PARP) . In silico docking analyses have further elucidated this mechanism, showing that the compound binds effectively to the AURKA protein with favorable binding energies, providing a structural basis for its inhibitory activity . Quantitative Structure-Activity Relationship (QSAR) models indicate that the hydrophobic substituents, including the specific 2,4-dimethoxyphenyl groups, are key structural features that contribute to its high biological activity . This compound is supplied for research purposes only and is intended for use in non-clinical, non-therapeutic laboratory investigations. It is not for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers are advised to consult the product's Safety Data Sheet (SDS) and handle the material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4,6-bis(2,4-dimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-24-12-5-7-14(18(9-12)26-3)16-11-17(23-20(21)22-16)15-8-6-13(25-2)10-19(15)27-4/h5-11H,1-4H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMJXVUQKGSBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine typically involves the reaction of 2,4-dimethoxybenzaldehyde with guanidine in the presence of a base. The reaction conditions often include the use of ethanol as a solvent and heating the mixture to reflux . The product is then purified through recrystallization from ethanol to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block : 4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine serves as a building block in organic synthesis, allowing for the creation of more complex molecules.
  • Reactivity : It can undergo various chemical reactions such as oxidation (using potassium permanganate), reduction (with sodium borohydride), and nucleophilic substitution (with alkyl halides) .

Biology

  • Enzyme Inhibition : The compound is studied for its potential to inhibit specific enzymes and proteins, particularly AURKA. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .
  • Biochemical Pathways : Its action on AURKA affects critical pathways involved in cell division. By inhibiting AURKA's phosphorylation at Thr283, it halts cell cycle progression and promotes apoptotic pathways .

Medicine

  • Anticancer Properties : Extensive research has demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including HCT116 human colon cancer cells. In vitro studies reported significant reductions in clonogenicity and increased apoptotic markers .

Case Studies

  • Anticancer Activity in HCT116 Cells : Research demonstrated that this compound induces significant apoptosis in HCT116 cells with an IC50 indicating potent activity. The study highlighted that treated cells exhibited increased levels of cleaved caspases and PARP .
  • Mechanistic Insights : Another study emphasized the compound's ability to reduce cell viability through its interaction with AURKA, leading to apoptotic signaling pathways being activated .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, molecular properties, and biological activities of 4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine and its analogs:

Compound Core Structure Substituents Molecular Weight Reported Activity Key References
This compound Pyrimidine 2,4-Dimethoxyphenyl (positions 4 and 6) ~386.3 (calculated) Not explicitly reported; inferred antimicrobial/anticancer potential
Compound 4 (5-(2,4-Dimethoxyphenyl)-4,6-dimethyl-pyrrolo[2,3-d]pyrimidin-2-amine) Pyrrolo[2,3-d]pyrimidine 2,4-Dimethoxyphenyl (position 5), methyl (positions 4 and 6) ~368.4 Anti-parasitic (Chagas disease)
PY3 (4,6-bis[(E)-2-(3,4-dimethoxyphenyl)ethenyl]pyrimidin-2-amine) Pyrimidine (E)-Ethenyl-linked 3,4-dimethoxyphenyl (positions 4 and 6) 420.2 Anti-proliferative (curcumin analog)
cmpd3 (4,6-bis(4-chlorophenyl)-N-(3-(2-(diethylamino)ethoxy)phenyl)pyrimidin-2-amine) Pyrimidine 4-Chlorophenyl (positions 4 and 6), diethylaminoethoxy-phenyl (position N) ~476.4 P2X7 receptor ligand (neuroinflammation)
4,6-Diphenylpyrimidin-2-amine Pyrimidine Phenyl (positions 4 and 6) 297.4 Laboratory chemical (structural studies)
4,6-bis(3,4-dimethoxyphenyl)pyrimidin-2-amine Pyrimidine 3,4-Dimethoxyphenyl (positions 4 and 6) ~386.3 Discontinued (potential research use)

Key Findings and Insights

Core Structure Variations
  • Pyrrolopyrimidine vs. Pyrimidine: Compound 4 (pyrrolopyrimidine core) demonstrated efficacy against Trypanosoma cruzi in Chagas disease models, attributed to its fused ring system enhancing binding to parasitic enzymes . In contrast, pyrimidine-based analogs like PY3 and cmpd3 target human receptors or cancer pathways, highlighting core-dependent selectivity .
  • Substituent Effects: Methoxy vs. Chloro: Methoxy groups (e.g., in PY3 and the target compound) improve solubility but may reduce membrane permeability compared to chloro-substituted analogs like cmpd3. Chlorophenyl derivatives exhibit stronger electron-withdrawing effects, enhancing receptor-binding affinity in neurological targets . Positional Isomerism: 2,4-Dimethoxyphenyl (target compound) vs. 3,4-dimethoxyphenyl (PY3) substituents alter electronic distribution.

Biological Activity

4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its significant biological activity, particularly in cancer research. This compound is characterized by its unique substitution pattern, which enhances its binding affinity to specific molecular targets, notably Aurora kinase A (AURKA). This article explores the biological activities of this compound, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.

Target of Action : The primary target of this compound is Aurora kinase A (AURKA) , an essential enzyme involved in cell cycle regulation.

Mode of Action : The compound inhibits AURKA activity by binding to it, which leads to the disruption of the cell cycle. Specifically, this inhibition causes an accumulation of cells in the G2/M phase, ultimately inducing apoptosis in cancer cells such as HCT116 human colon cancer cells.

Biochemical Pathways : The inhibition of AURKA affects several biochemical pathways crucial for cell division. By interfering with the phosphorylation of AURKA at Thr283, this compound effectively halts the progression through the cell cycle and promotes apoptotic pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly reduces clonogenicity in cancer cell lines. The compound's efficacy is attributed to its ability to induce caspase-mediated apoptotic cell death .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of hydrophobic substituents and specific functional groups enhances the biological activity of this compound. For instance, modifications at the r2 position have been shown to improve binding affinity and potency against AURKA.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is provided below:

Compound NameTargetBiological Activity
4,6-Diphenylpyrimidin-2-amineAURKAModerate inhibition
4,6-Dimethylpyrimidin-2-amineVarious kinasesVariable inhibition
This compound AURKA Strong inhibition and apoptosis induction

The distinct substitution pattern of this compound contributes to its enhanced biological activity and specificity towards AURKA compared to other pyrimidine derivatives.

Case Studies

  • Anticancer Activity in HCT116 Cells : In a study examining various pyrimidine derivatives for anticancer properties, this compound was found to induce significant apoptosis in HCT116 cells with an IC50 value indicating potent activity .
  • Mechanistic Insights : Another study highlighted that the compound's interaction with AURKA leads to a decrease in cell viability and an increase in apoptotic markers such as cleaved caspases and PARP in treated cells .

Q & A

Basic: What are the recommended synthetic routes for 4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves a nucleophilic substitution or condensation reaction between 2,4-dimethoxyphenyl precursors and pyrimidine intermediates. For example, analogous pyrimidine derivatives are synthesized using palladium-catalyzed cross-coupling reactions or acid/base-mediated cyclization . Optimization includes:

  • Temperature control : Reactions often proceed at 80–120°C to balance reactivity and byproduct formation.
  • Catalyst selection : Pd(PPh₃)₄ or CuI may enhance coupling efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) is standard for isolating the target compound .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Answer:
Multi-technique validation is critical:

  • NMR spectroscopy : ¹H and ¹³C NMR identify methoxy (-OCH₃) and pyrimidine ring protons. For example, methoxy groups resonate at δ 3.8–4.0 ppm, while pyrimidine NH₂ appears as a broad singlet (~δ 6.5 ppm) .
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 406.2 for C₂₀H₂₀N₃O₄⁺) .
  • X-ray crystallography : Resolves π-stacking interactions between dimethoxyphenyl groups and hydrogen bonding at the amine group .

Advanced: How do contradictory structure-activity relationship (SAR) data for pyrimidine derivatives inform the design of this compound analogs?

Answer:
Contradictions in SAR often arise from subtle structural variations. For example:

  • Methoxy positioning : 2,4-Dimethoxy substitution enhances bioavailability compared to 3,4-substituted analogs, but excessive methoxy groups may reduce solubility .
  • Pyrimidine core modifications : Adding methyl groups at C4/C6 (as in 4,6-dimethyl analogs) can improve target binding but may sterically hinder interactions .
  • Resolution strategy : Use comparative molecular field analysis (CoMFA) to map steric/electronic effects and prioritize substitutions .

Advanced: What methodologies are employed to evaluate the biological activity of this compound in antimicrobial assays?

Answer:

  • In vitro MIC testing : Serial dilution assays (e.g., against Staphylococcus aureus or Escherichia coli) determine minimum inhibitory concentrations. Include controls like ciprofloxacin .
  • Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) assess selectivity indices .
  • Mechanistic studies : Fluorescence quenching or microscale thermophoresis quantifies binding to bacterial enzymes (e.g., DNA gyrase) .

Advanced: How can computational modeling predict the interaction of this compound with biological targets?

Answer:

  • Docking simulations : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., kinase ATP-binding pockets). The dimethoxyphenyl groups often occupy hydrophobic subpockets .
  • MD simulations : GROMACS evaluates stability of ligand-target complexes over 100-ns trajectories, highlighting key residues for mutagenesis validation .
  • QSAR models : Predict logP and polar surface area to optimize pharmacokinetics .

Basic: What analytical techniques are critical for assessing the purity of this compound?

Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) quantify purity (>95% required for biological assays) .
  • Elemental analysis : Matches experimental C/H/N/O percentages to theoretical values (e.g., C 64.3%, H 5.4%, N 10.3%) .
  • TLC : Silica plates with UV254 visualization monitor reaction progress .

Advanced: How does the compound’s stability under physiological conditions impact its applicability in long-term studies?

Answer:

  • pH stability : Incubate in buffers (pH 2–9) and analyze degradation via LC-MS. Methoxy groups may hydrolyze under acidic conditions .
  • Light/oxidation sensitivity : Store in amber vials at -20°C; add antioxidants (e.g., BHT) to solutions .
  • Plasma stability : Incubate with human plasma (37°C) and quantify parent compound remaining after 24 hours .

Advanced: What strategies resolve discrepancies in crystallographic vs. spectroscopic data for this compound?

Answer:

  • Dynamic vs. static structures : X-ray crystallography captures rigid conformations, while NMR detects dynamic equilibria (e.g., amine tautomerism) .
  • DFT calculations : Gaussian09 optimizes geometries and calculates NMR chemical shifts for comparison with experimental data .
  • Temperature-dependent NMR : Identifies conformational changes affecting resonance splitting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.